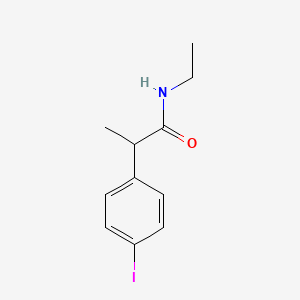

N-Ethyl-2-(4-iodo-phenyl)-propionamide

Description

N-Ethyl-2-(4-iodo-phenyl)-propionamide is a halogenated aromatic amide characterized by a propionamide backbone substituted with an ethyl group and a 4-iodophenyl moiety. The iodine atom at the para position of the phenyl ring introduces steric bulk and polarizability, which may influence electronic properties, solubility, and biological interactions .

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

N-ethyl-2-(4-iodophenyl)propanamide |

InChI |

InChI=1S/C11H14INO/c1-3-13-11(14)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) |

InChI Key |

JSTLTFLSMODSCG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(C)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Phenyl Amides

N-Substituted Propionamide Derivatives

The ethyl group in N-Ethyl-2-(4-iodo-phenyl)-propionamide differentiates it from other N-alkyl or N-aryl propionamides:

Table 2: Structural and Functional Variations in Propionamides

Vibrational and Thermodynamic Properties

Propionamide derivatives exhibit distinct vibrational modes and thermodynamic behaviors. For example:

- Propionamide’s ν₃₀ and ν₂₉ vibrational modes (skeletal torsions) were analyzed using rotational constants (A, B, C) and partition functions (Q = QᵣQᵥ), providing benchmarks for comparing halogenated analogs .

- The iodine atom in this compound likely alters vibrational frequencies due to its mass and polarizability, affecting spectroscopic signatures .

Research Implications and Limitations

While halogen size (e.g., I vs. The ethyl group in this compound could also modulate solubility and metabolic stability compared to bulkier N-substituents like naphthoxy . Further studies are needed to quantify these effects experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.